N-(4-fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Physicochemical profiling Drug-likeness ADME prediction

N-(4-fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 898462-83-4) is a fully synthetic small molecule (MW = 417.5 g/mol; XLogP3 = 3.0) belonging to the 1,3,4‑thiadiazole‑aryl urea class. Its core architecture – a 1,3,4‑thiadiazole ring linked via a thioacetamide bridge to a 4‑fluorobenzyl moiety and bearing a 3‑phenylureido substituent – places it within a well‑studied pharmacophore family designed to target kinase ATP‑binding pockets (notably VEGFR‑2) and disrupt cancer cell proliferation.

Molecular Formula C18H16FN5O2S2
Molecular Weight 417.48
CAS No. 898462-83-4
Cat. No. B2977800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS898462-83-4
Molecular FormulaC18H16FN5O2S2
Molecular Weight417.48
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C18H16FN5O2S2/c19-13-8-6-12(7-9-13)10-20-15(25)11-27-18-24-23-17(28-18)22-16(26)21-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,25)(H2,21,22,23,26)
InChIKeyYISKUHZYGKYNPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 898462-83-4): Procurement-Relevant Chemical Identity and Scaffold Classification


N-(4-fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 898462-83-4) is a fully synthetic small molecule (MW = 417.5 g/mol; XLogP3 = 3.0) belonging to the 1,3,4‑thiadiazole‑aryl urea class [1]. Its core architecture – a 1,3,4‑thiadiazole ring linked via a thioacetamide bridge to a 4‑fluorobenzyl moiety and bearing a 3‑phenylureido substituent – places it within a well‑studied pharmacophore family designed to target kinase ATP‑binding pockets (notably VEGFR‑2) and disrupt cancer cell proliferation [2]. This specific combination of substituents is distinct from simpler thiadiazole‑urea analogs and is recurrent in screening libraries aimed at anticancer lead discovery, making it a relevant candidate for structure‑activity relationship (SAR) expansion and medicinal chemistry optimization programs [1].

Why N-(4-Fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Cannot Be Replaced by Generic 1,3,4-Thiadiazole Analogs


The 1,3,4‑thiadiazole‑aryl urea scaffold is a privileged structure in kinase‑targeted anticancer drug discovery, but biological activity is exquisitely sensitive to the nature and position of the peripheral substituents [1]. Within a closely related series of 1‑(5‑(benzylthio)‑1,3,4‑thiadiazol‑2‑yl)‑3‑phenylurea derivatives evaluated as sorafenib analogs, minor modifications to the benzylthio substituent produced substantial shifts in antiproliferative potency across MCF‑7, HepG2, A549, and HeLa cell lines, as well as differential induction of apoptosis and VEGFR‑2 binding [2]. Similarly, in ciprofloxacin‑derived 1,3,4‑thiadiazoles, the introduction of a 4‑fluorobenzyl group yielded single‑digit micromolar IC₅₀ values (e.g., 2.79 µM against A549 cells), whereas other N‑substituents in the same series showed markedly different activity profiles [3]. These findings demonstrate that the pharmacological behavior of 1,3,4‑thiadiazole‑aryl urea compounds is not dictated by the central scaffold alone but is co‑determined by the pendant N‑(4‑fluorobenzyl)‑2‑thioacetamide and 3‑phenylureido groups. Consequently, replacing N‑(4‑fluorobenzyl)‑2‑((5‑(3‑phenylureido)‑1,3,4‑thiadiazol‑2‑yl)thio)acetamide with an in‑class congener that lacks identical substitution risks losing or unpredictably altering target engagement, potency, and selectivity—making generic substitution unsuitable for reproducible research or SAR‑driven lead optimization [2] [3].

N-(4-Fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area Comparison Against the Ethyl Ester Analog

Lipinski-type physicochemical descriptors reveal a clear differentiation between the target compound and its closest commercially cataloged analog, ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 866042‑10‑6). The target compound has a computed XLogP3 of 3.0 versus 2.4 for the ethyl ester analog, indicating approximately 0.6 log-unit higher lipophilicity [1] [2]. This difference exceeds the typical inter-laboratory variability for logP measurements (±0.3–0.5 log units) and is sufficient to alter passive membrane permeability and non-specific protein binding. Additionally, the topological polar surface area (TPSA) of the target compound is 150 Ų, while the ethyl ester analog has a TPSA of 130 Ų (estimated based on the replacement of the N‑(4‑fluorobenzyl)acetamide terminus with an ethyl ester, reducing hydrogen bond donor count from 3 to 2) [1] [2].

Physicochemical profiling Drug-likeness ADME prediction

Anticancer Potency Class Inference: 4-Fluorobenzyl-Thiadiazole Hybrids Yield Single-Digit Micromolar IC₅₀ Against Lung and Ovarian Cancer Cells

Although no published IC₅₀ data exist specifically for CAS 898462‑83‑4, strong class-level evidence from a directly relevant structural series demonstrates that compounds bearing the 4‑fluorobenzyl‑thiadiazole‑carboxamide/acetamide motif exhibit potent anticancer activity. In a study of ciprofloxacin-derived 1,3,4‑thiadiazoles (Ahadi et al., 2020), the 4‑fluorobenzyl derivatives 13h and 14b showed IC₅₀ values of 3.58 µM and 2.79 µM against SKOV‑3 (ovarian cancer) and A549 (lung cancer) cells, respectively, in the MTT assay—equipotent with the standard chemotherapeutic doxorubicin [1]. The 4‑fluorobenzyl group was identified as a key determinant of activity; in the same series, non‑fluorobenzyl analogs (13a–e, 13g) displayed IC₅₀ values of 3.26–3.90 µM only against MCF‑7 cells, indicating that the 4‑fluorobenzyl substituent broadens the spectrum of activity across cancer cell lines [1].

Anticancer activity Cytotoxicity MTT assay

Target Engagement Class Inference: 1,3,4-Thiadiazole-Phenylurea Derivatives Bind VEGFR-2 Kinase and Induce Apoptosis

The target compound belongs to a well‑characterized family of 1,3,4‑thiadiazole‑3‑phenylurea derivatives designed as sorafenib analogs that target the ATP‑binding pocket of VEGFR‑2 kinase. In the study by Aghcheli et al. (2020), closely related 1‑(5‑(benzylthio)‑1,3,4‑thiadiazol‑2‑yl)‑3‑phenylurea compounds (series 5a–l) were evaluated against MCF‑7, HepG2, A549, and HeLa cell lines, with the most potent analogs blocking cell proliferation and inducing significant apoptotic cell death at sub‑G1 phase, as confirmed by flow cytometry [1]. In silico docking confirmed binding of the prototype compound to the VEGFR‑2 active site. Separately, Masoudinia et al. (2024) demonstrated that 1,3,4‑thiadiazole‑3‑phenylurea derivatives bearing a quinazoline moiety (compounds 8b and 8c) exhibit antiproliferative activity against MCF‑7 cells, with molecular docking supporting VEGFR‑2 as the primary target [2]. The 3‑phenylureido group is the conserved pharmacophoric element across these studies, and its presence in CAS 898462‑83‑4 places this compound within the same target‑engagement class.

VEGFR-2 inhibition Kinase targeting Apoptosis induction

Structural Uniqueness Verification: Chemotype Distinctiveness Against Common Replacement Candidates

A substructure search of the PubChem database reveals that CAS 898462‑83‑4 occupies a distinct chemical space even among closely cataloged 1,3,4‑thiadiazole‑3‑phenylurea analogs [1]. The compound bearing a 4‑fluorobenzyl group on the acetamide nitrogen differs from: (i) N‑(4‑methylbenzyl)‑ analog (replacement of F with CH₃ eliminates fluorine‑mediated metabolic stability and alters electronic effects); (ii) N‑cyclopentyl‑ analog (substitution of aromatic benzyl with aliphatic cyclopentyl reduces π‑stacking capacity at the kinase hinge region); (iii) the ethyl ester analog (CAS 866042‑10‑6; absence of the entire N‑(4‑fluorobenzyl)acetamide terminus removes one hydrogen bond donor and alters steric occupancy). Each of these substitutions has been independently associated with altered kinase selectivity profiles in the broader 1,3,4‑thiadiazole literature [2]. The precise combination of the 4‑fluorobenzyl group (electronegative fluorine for potential halogen bonding), the flexible thioacetamide linker (rotatable bond count = 7 enabling conformational adaptation), and the 3‑phenylureido group (bidentate hydrogen bonding with the kinase hinge) constitutes a unique pharmacophoric signature not replicated by any single commercially available analog [1].

Chemotype differentiation SAR design Procurement specificity

Evidence Gap Advisory: Absence of Direct Bioassay Data for CAS 898462-83-4

A comprehensive search of PubMed, PubChem BioAssay, and patent databases (performed May 2026) yielded no direct in vitro or in vivo bioactivity data for CAS 898462‑83‑4 [1]. The compound has a PubChem Compound ID (CID 18578470) with a creation date of December 2007 and a recent modification date of May 2026, but no associated bioassay records are linked [1]. Neither IC₅₀ values, Kd/Ki measurements, nor cell‑based phenotypic screening data were identified in the peer‑reviewed literature or public repositories. This places CAS 898462‑83‑4 in the category of a structurally characterized but pharmacologically unvalidated screening compound. All differentiation claims in this guide that extend beyond computed physicochemical properties are therefore based on class‑level inference from structurally related 1,3,4‑thiadiazole‑phenylurea/urea derivatives [2] [3] and should be empirically confirmed prior to making go/no‑go decisions in lead optimization pipelines.

Data gap Screening compound Empirical validation required

Recommended Procurement and Application Scenarios for N-(4-Fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 898462-83-4)


Kinase Inhibitor Screening Libraries for VEGFR-2 and Related Tyrosine Kinase Drug Discovery Programs

Given the established role of 1,3,4‑thiadiazole‑3‑phenylurea derivatives as VEGFR‑2 kinase inhibitors with sorafenib‑like pharmacology [1], CAS 898462‑83‑4 is an appropriate addition to small‑molecule screening decks targeting the VEGFR‑2 ATP‑binding pocket. Its computed XLogP3 of 3.0 and TPSA of 150 Ų place it within favorable drug‑like chemical space for kinase inhibitor design [2]. Procurement is recommended for academic and industrial groups conducting high‑throughput or focused‑library screening against recombinant VEGFR‑2, PDGFR, or c‑Kit kinases, with the understanding that follow‑up biochemical and cellular profiling is required to establish potency and selectivity [1].

Structure-Activity Relationship (SAR) Expansion Around the 4-Fluorobenzyl-Thioacetamide Pharmacophore

The unique combination of a 4‑fluorobenzyl group, a flexible thioacetamide linker (7 rotatable bonds), and a 3‑phenylureido moiety makes CAS 898462‑83‑4 a valuable starting point for systematic SAR exploration [2]. Medicinal chemistry teams can use this compound to probe: (i) the electronic contribution of the para‑fluoro substituent versus H, Cl, CH₃, or OCH₃ analogs; (ii) the conformational role of the thioacetamide linker versus shorter (methylene) or longer (propionamide) spacers; and (iii) the hydrogen‑bonding contribution of the 3‑phenylureido group by comparison with acetyl, benzoyl, or sulfonamide replacements. Class‑level evidence indicates that such modifications can tune potency by an order of magnitude and alter cell‑line selectivity [3].

Apoptosis and Cell Cycle Mechanistic Studies in Cancer Cell Pharmacology

Closely related 1,3,4‑thiadiazole‑3‑phenylurea compounds have been shown by flow cytometry to induce sub‑G1 phase cell cycle arrest and caspase‑dependent apoptosis in HeLa and MCF‑7 cells [1]. Researchers investigating the mechanistic basis of thiadiazole‑induced cytotoxicity can procure CAS 898462‑83‑4 for head‑to‑head comparison with validated apoptosis inducers (e.g., sorafenib, doxorubicin, etoposide) in flow cytometry‑based Annexin V/PI and cell cycle assays. The 4‑fluorobenzyl substituent may confer differential apoptosis induction kinetics compared to non‑fluorinated analogs, an hypothesis that can be experimentally addressed using this compound as the test article [1] [3].

Computational Chemistry and Molecular Docking Benchmarking

With its well‑defined 3D structure, moderate conformational flexibility (7 rotatable bonds), and presence of both hydrogen bond donors (3) and acceptors (7), CAS 898462‑83‑4 is well‑suited for computational docking and molecular dynamics benchmarking studies [2]. The compound can be docked into the VEGFR‑2 crystal structure (PDB: e.g., 4ASD or 3WZE) to predict binding pose and affinity, and the predicted scores can be compared against experimentally determined VEGFR‑2 inhibitors of the same chemotype once empirical data become available [1]. This makes it a useful tool compound for validating docking scoring functions and pharmacophore models within the thiadiazole‑urea chemical space.

Quote Request

Request a Quote for N-(4-fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.